Glucokinase Activation EC50: Direct Bioactivity Benchmark Against Reported Sulfamoyl Benzamide GK Activators
CAS 475044-29-2 has a documented EC50 of 2,400 nM for activation of recombinant human glucokinase (hexokinase-4) as measured by a G6PDH-coupled NADH reduction assay in the presence of 5 mM glucose, curated in BindingDB/ChEMBL under assay ID CHEMBL_1990611 [1]. This value places the compound in the low-micromolar activator range. For context, the sulfamoyl benzamide series reported by Grewal et al. (2018) achieved in vivo antidiabetic efficacy in an alloxan-induced diabetic rat model, with the most active compound (Compound 7, structurally distinct from CAS 475044-29-2) demonstrating statistically significant blood glucose reduction, though direct EC50 values for that series were not reported in the same assay format [2]. The 2,400 nM EC50 serves as a quantitative baseline for this specific chemotype within the GK activator pharmacophore space, enabling head-to-head procurement comparisons when screening libraries of candidate GK activators.
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2,400 nM (recombinant human liver glucokinase, 5 mM glucose, G6PDH-coupled NADH assay) |
| Comparator Or Baseline | Grewal et al. (2018) sulfamoyl benzamide series: Compound 7 exhibited highest in vivo antidiabetic activity (alloxan-induced diabetic rat model); no directly comparable in vitro EC50 values reported in identical assay format. |
| Quantified Difference | Target compound EC50 = 2,400 nM. Direct quantitative comparison not possible due to assay format differences; the Grewal series assessed in vivo, not in the G6PDH-coupled GK activation assay. |
| Conditions | ChEMBL_1990611 assay: recombinant human liver glucokinase 2, 5 mM glucose, NADH production reduction by G6PDH-coupled assay; data curated in BindingDB. |
Why This Matters
The 2,400 nM EC50 provides the only publicly available quantitative bioactivity benchmark for CAS 475044-29-2, enabling procurement decisions based on measured target engagement rather than structural presumption, and allowing direct potency comparison against any other compound screened in the same ChEMBL-assigned assay format.
- [1] BindingDB entry: ChEMBL_1990611 (CHEMBL4624346); Target: Hexokinase-4; Ligand EC50: 2400 nM. Citing: Sugama H et al. Bioorg Med Chem Lett. 2020;30:127249. PMID: 32527453. View Source
- [2] Grewal AS, Sharma K, Singh S, Singh V, Pandita D, Lather V. Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. J Pharm Technol Res Manag. 2018;6(2):115-124. View Source
